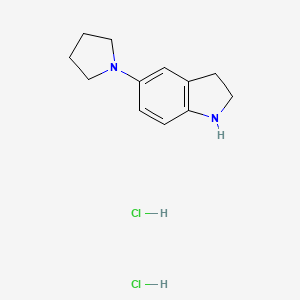

5-(吡咯烷-1-基)-2,3-二氢-1H-吲哚二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

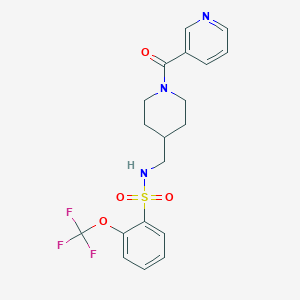

5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride, also known as CPI-1189, is a novel compound that has been developed for research purposes. It belongs to the class of indole derivatives and has shown promising results in various scientific studies.

科学研究应用

电化学聚合

二氢苯并二吡咯异构体(包括 1H,8H-吡咯并[3,2-g]吲哚)的电化学聚合已被探索用于创建聚合物薄膜。这些薄膜显示出可逆的氧化特性,并且由于其电荷储存能力和归因于更有序的聚合物结构而具有更高的电导率,因此在材料科学中具有潜在应用 (Zotti 等,1989 年).

5-HT6 受体配体

对 N(1)-芳基磺酰基-3-(吡咯烷-3-基)-1H-吲哚衍生物的研究表明与 5-HT6 受体具有有效的结合亲和力,表明在认知增强和神经系统疾病治疗中具有潜在应用。刚性化色胺衍生物的侧链保持了这种结合亲和力,具有特定化合物的体外亲和力和在动物模型中的活性 (Nirogi 等,2011 年).

激酶研究

据报道合成了 2-氯-5,7-二氢-6H-吡咯并[2,3-d]嘧啶-6-酮及其衍生物,这些化合物作为激酶研究中的新型支架,突出了它们在药物开发中的效用 (Cheung 等,2001 年).

5-HT(1B/1D) 配体

3-(2-吡咯烷-1-基乙基)-5-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚衍生物的开发已经确定了对人 5-HT(1B/1D) 受体的高亲和力配体,表明它们与由这些受体介导的疾病的治疗干预相关 (Egle 等,2004 年).

血清素能活性

研究表明,3-[2-(吡咯烷-1-基)乙基]吲哚对 h5-HT1D 受体显示出有效的激动剂活性,对 h5-HT1B 受体的选择性高,为开发具有改善疗效和减少副作用的新药提供了潜力,用于治疗偏头痛和其他血清素能系统相关疾病 (Sternfeld 等,1999 年).

作用机制

Target of Action

Compounds with a pyrrolidine ring have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

The presence of a pyrrolidine ring in a compound can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The structure of the pyrrolidine ring and its derivatives, including the spatial orientation of substituents, can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .

属性

IUPAC Name |

5-pyrrolidin-1-yl-2,3-dihydro-1H-indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12;;/h3-4,9,13H,1-2,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQVALRQLUIUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)NCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)

![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)

![7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2533620.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)

![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)